cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
Description
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate (CAS: 1251021-42-7) is a bicyclic pyrrolidine derivative featuring a tert-butyl carboxylate group and a ketone moiety at the 5-position. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol . The compound’s stereochemistry (cis configuration) and functional groups render it valuable in pharmaceutical synthesis and materials science. Its tert-butyl ester enhances stability against hydrolysis, while the oxo group contributes to hydrogen bonding and reactivity .
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGHPTUAIZKDM-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms of the compound .
Scientific Research Applications
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: Used in the production of specialized materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to pass through cell membranes. This property is crucial for its biological activity, as it allows the compound to reach intracellular targets effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparison
Key Observations :
- The benzyl ester in cis-Benzyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate increases molecular weight and introduces aromaticity, which may enhance π-π stacking in materials applications .
- The triazole-containing derivative (Compound 26, ) exhibits significantly higher molecular weight (358.5 g/mol) and is tailored for drug discovery due to its heteroaromatic moiety .
Key Observations :
- Synthetic Accessibility : Compound 26 () was synthesized with 83% yield using HATU, suggesting efficient coupling strategies for analogous compounds .
- Reactivity: The tert-butyl group in the target compound enhances stability, whereas the benzyl ester in its analogue is more prone to hydrogenolysis, enabling selective deprotection .
Biological Activity
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a tert-butyl group, a hexahydropyrrolo ring, and a carboxylate group. These structural characteristics contribute to its lipophilicity and ability to interact with biological targets effectively.
| Property | Details |
|---|---|
| IUPAC Name | tert-butyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 1251021-42-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the tert-butyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes. This property is crucial for reaching intracellular targets and exerting biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could bind to receptors that mediate cellular responses.
- Signal Transduction Modulation: The compound might influence signaling pathways critical for cell survival and proliferation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Potential: Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
- Neuroprotective Effects: Some findings indicate potential neuroprotective properties in models of neurodegeneration.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound exhibited cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanistic studies suggested that apoptosis was induced through mitochondrial pathways.
Study 3: Neuroprotection
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound reduced cell death by approximately 40%, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic: What are the critical safety protocols for handling cis-tert-butyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 filters) if airborne particulates are generated during handling .
- Ventilation: Ensure fume hoods or local exhaust systems are used to minimize inhalation exposure. Avoid dust formation during weighing or transfer .
- First Aid Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Seek medical attention for persistent irritation .
- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .
Basic: How is this compound synthesized, and what are common optimization challenges?
Methodological Answer:
- Key Steps:
- Core Formation: The pyrrolo-pyrrole core is typically synthesized via cyclization reactions. For example, tert-butyl groups are introduced via Boc protection to stabilize intermediates .
- Stereochemical Control: The cis configuration is achieved using chiral catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) or enantioselective conditions .
- Optimization Challenges:
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong absorbance at ~1685 cm⁻¹ confirms the ester carbonyl group .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 225.28, consistent with the molecular formula C₁₂H₁₉NO₃ .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Example: Discrepancies in NMR integration ratios may arise from dynamic processes (e.g., ring puckering in the hexahydropyrrolo-pyrrole system).
- Strategies:
- Variable-Temperature NMR: Conduct experiments at low temperatures (−40°C) to "freeze" conformational changes and simplify splitting patterns .
- 2D NMR (COSY, HSQC): Use correlation spectroscopy to assign overlapping proton and carbon signals, particularly in the pyrrolidine region .
- X-ray Crystallography: If crystals are obtainable, resolve absolute stereochemistry and confirm bond angles .
Advanced: What computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model:
- Electrophilic Sites: Identify electron-deficient regions (e.g., the ketone oxygen) prone to nucleophilic attack.
- Transition States: Simulate energy barriers for ring-opening reactions or tert-butyl deprotection .
- Molecular Dynamics (MD): Predict solvation effects and conformational stability in solvents like DCM or THF .
Advanced: How does the pyrrolo-pyrrole scaffold contribute to applications in organic electronics?
Methodological Answer:
- Photovoltaic Relevance: The conjugated pyrrolo-pyrrole system enables π-π stacking, enhancing charge transport in bulk-heterojunction solar cells.
- Experimental Design:
- Bandgap Tuning: Modify substituents (e.g., tert-butyl groups) to adjust HOMO/LUMO levels. Measure via cyclic voltammetry .
- Device Fabrication: Blend the compound with electron acceptors (e.g., PCBM) and test under AM1.5G illumination to quantify power conversion efficiency (PCE) .
Advanced: What strategies mitigate toxicity risks in in vivo studies involving this compound?
Methodological Answer:
- In Silico Screening: Use tools like ProTox-II to predict acute oral toxicity (e.g., LD₅₀) and prioritize low-risk derivatives .
- Metabolic Profiling: Incubate with liver microsomes to identify reactive metabolites. Block problematic pathways via structural modifications (e.g., fluorination) .
Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
